
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 2,6-Dimethylmorpholin . Morpholines are often used in organic synthesis and are part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis
Morpholines are involved in a variety of chemical reactions. For example, they can undergo a Mannich reaction, which is a suitable method to introduce an aminoalkyl substituent into a molecule .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Chemical Research
The development of various analytical methods to determine antioxidant activity showcases the importance of precise measurement techniques in chemical research. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for assessing the antioxidant capacity of complex samples, including potentially compounds like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, if its antioxidant properties were of interest. The combination of chemical and electrochemical methods might clarify the operating mechanisms and kinetics of processes involving antioxidants or similar compounds (Munteanu & Apetrei, 2021).
Behavioral Pharmacology and Chemical Properties
In behavioral pharmacology, the exploration of compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, provides insights into the potential psychiatric or neurological applications of similar compounds. Understanding the anxiolytic and antidepressant potential of such chemicals offers a pathway to investigate new therapeutic agents, possibly including 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, depending on its pharmacological profile (Hudzik et al., 2003).
Biomedical Applications of Chemical Compounds
The role of polyphenols and their benefits, including their applications against various diseases, underscores the potential of chemical compounds in medical and pharmacological research. Investigating the effects of compounds with antioxidant properties or those capable of influencing human pathologies could extend to studying specific molecules like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide for their therapeutic potential (Rasouli, Farzaei, & Khodarahmi, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally similar to sonidegib , which is known to inhibit the Hedgehog signaling pathway via smoothened antagonism .
Mode of Action
Similar to Sonidegib, 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide may inhibit the regulator called smoothened (Smo), preventing the Hedgehog pathway from functioning . This results in the inability of tumors that depend on the Hedgehog pathway to grow .
Biochemical Pathways
The Hedgehog pathway is involved in many human cancers . Inhibition of this pathway can lead to antitumor activity, as observed in various animal models .
Pharmacokinetics
A structurally similar compound, a di-mannich derivative of curcumin pyrazole, was found to be three times more soluble than curcumin pyrazole and curcumin . This suggests that the presence of a Mannich side chain might increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Inhibition of the hedgehog pathway can lead to antitumor activity .
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDICKGIDCSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

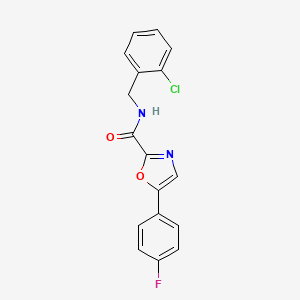
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
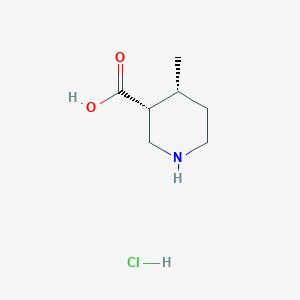
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
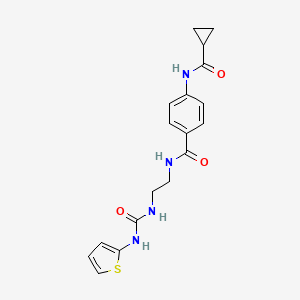
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
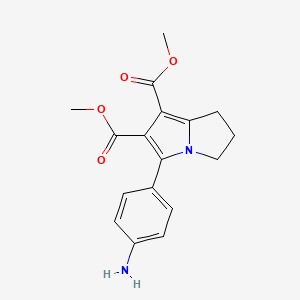
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)
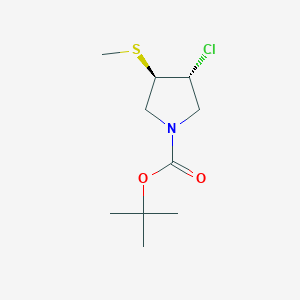
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)